Cas no 1361519-04-1 (2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl)

2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl is a halogenated biphenyl compound featuring a unique substitution pattern with fluorine and iodine at the ortho and meta positions, respectively, alongside pentachlorination. This structure enhances its utility as a reference standard or intermediate in organohalogen research, particularly in studying environmental persistence, metabolic pathways, or toxicological profiles of polychlorinated biphenyl (PCB) analogs. The fluorine and iodine substitutions offer distinct reactivity for further functionalization or radiolabeling applications. Its high purity and well-defined configuration make it valuable for analytical methods development, such as GC-MS or HPLC, ensuring precise detection and quantification in complex matrices. Suitable for academic and industrial research in environmental chemistry and toxicology.
2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl structure
1361519-04-1 structure
Product name:2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl
CAS No:1361519-04-1
MF:C12H3Cl5FI
MW:470.320094347
CID:4995371

2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl
    • Inchi: 1S/C12H3Cl5FI/c13-7-6(4-2-1-3-5(19)12(4)18)8(14)10(16)11(17)9(7)15/h1-3H
    • InChI Key: VWBSMLBRKSWFDA-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1F)C1C(=C(C(=C(C=1Cl)Cl)Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 305
  • XLogP3: 7.4
  • Topological Polar Surface Area: 0

2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011005977-1g
2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl
1361519-04-1 97%
1g
1,564.50 USD 2021-07-05
Alichem
A011005977-250mg
2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl
1361519-04-1 97%
250mg
470.40 USD 2021-07-05
Alichem
A011005977-500mg
2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl
1361519-04-1 97%
500mg
782.40 USD 2021-07-05

Additional information on 2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl

Research Briefing on 2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl (CAS: 1361519-04-1): Recent Advances and Implications

2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl (CAS: 1361519-04-1) is a halogenated biphenyl compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and environmental implications.

Recent studies have highlighted the compound's role as a potent modulator of aryl hydrocarbon receptor (AhR) pathways, which are critical in xenobiotic metabolism and immune regulation. A 2023 study published in Chemical Research in Toxicology demonstrated that 2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl exhibits a high binding affinity to AhR, triggering downstream signaling cascades that may influence inflammatory responses. This finding opens new avenues for therapeutic interventions in autoimmune diseases and cancer.

In terms of synthesis, advancements in catalytic halogenation techniques have improved the yield and purity of this compound. A team at MIT reported a novel palladium-catalyzed cross-coupling method (2024, Journal of Organic Chemistry) that reduces byproduct formation, making large-scale production more feasible for preclinical studies. The method also addresses environmental concerns by minimizing toxic waste.

Environmental persistence and toxicity remain key challenges. A 2024 Environmental Science & Technology paper revealed that 2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl exhibits moderate bioaccumulation in aquatic organisms, with a half-life of 120 days in sediment. Regulatory agencies are now evaluating its classification under persistent organic pollutants (POPs) frameworks.

Future research directions include structure-activity relationship (SAR) studies to optimize its pharmacological profile and mitigate ecological risks. Collaborative efforts between academia and industry are essential to harness its therapeutic potential while ensuring environmental safety.

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